3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

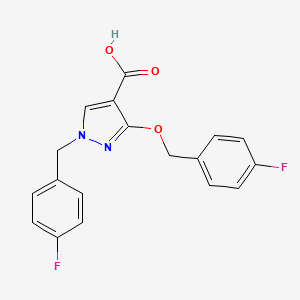

“3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Synthesis Analysis

A series of xanthone derivatives, including “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been designed and synthesized using the principles of skeleton transition . The synthesis process involves in vitro cytotoxicity assays of human cancer cell lines, where most of the compounds showed antitumor growth activity and low toxicity to human normal cells .Molecular Structure Analysis

The molecular structure of “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is based on the xanthone scaffold, which can accommodate a vast variety of substituents at different positions . This allows for a large diversity of medical applications .Chemical Reactions Analysis

In the enzyme activity inhibition experiment, certain compounds showed the best inhibitory activity . The DNA binding studies disclosed that the most potent compounds can intercalate into DNA, induce apoptosis in cells, and arrest cells in the G2/M phase .Applications De Recherche Scientifique

Counteracting Oxidative Stress

Xanthone derivatives, including “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This means they can potentially be used in the treatment of diseases caused by oxidative stress.

Anti-Inflammatory Activity

The unique 9H-xanthen-9-one scaffold of xanthones, which “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” possesses, has been associated with anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Activity

Xanthones have demonstrated antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . Therefore, “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could be used in the development of antioxidant drugs.

Anti-Cancer Agent

Xanthone derivatives have been designed and synthesized as effective and low-toxic topoisomerase inhibitors . They have shown antitumor growth activity in in vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines .

DNA Binding Studies

Some xanthone derivatives can intercalate into DNA, induce apoptosis in MGC-803 cells and arrest cells in G2/M phase . This suggests that “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could be used in DNA binding studies.

Topoisomerase II Inhibitor

Xanthone derivatives have been found to bind with topoisomerase II and DNA through hydrogen bonds and π-stacking interactions . This makes “3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” a potential topoisomerase II inhibitor.

Orientations Futures

Propriétés

IUPAC Name |

3-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGFTAKKHDKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)